molecular formula C18H28ClNO2S B14332040 Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 101330-08-9

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B14332040
CAS No.: 101330-08-9
M. Wt: 357.9 g/mol
InChI Key: TZTPOSNDDDYFEI-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a cyclopentane ring, a phenylthio group, and a diethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

101330-08-9

Molecular Formula

C18H28ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H27NO2S.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)22-16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H

InChI Key

TZTPOSNDDDYFEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.Cl

Origin of Product

United States

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